molecular formula C11H14N4S B7593367 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole

2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole

Cat. No. B7593367
M. Wt: 234.32 g/mol
InChI Key: AVIUTZDYUYLREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole, also known as CTZ, is a novel compound that has been widely studied in scientific research. It belongs to the class of thiazole derivatives and has shown great potential in various applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the liver and kidneys, which can help to detoxify the body. 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole for lab experiments is its potent antifungal, antibacterial, and antiviral activities. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one limitation of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is that it can be toxic to certain cells and tissues, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. One area of research could be the development of new drugs based on the chemical structure of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. Another area of research could be the study of the mechanisms of action of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole in various diseases, such as cancer and Alzheimer's disease. Additionally, more research could be done to determine the safety and toxicity of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole in humans.

Synthesis Methods

The synthesis of 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole involves a multi-step process that includes the condensation of cyclopentanone with thiosemicarbazide to form the intermediate compound cyclopentanone thiosemicarbazone. This intermediate is then reacted with 1,2,4-triazole-1-ylmethyl chloride to produce the final product 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole.

Scientific Research Applications

2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antifungal, antibacterial, and antiviral activities. 2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-4-9(3-1)11-14-10(6-16-11)5-15-8-12-7-13-15/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIUTZDYUYLREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole

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